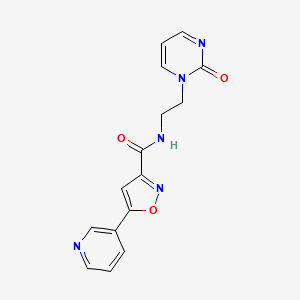

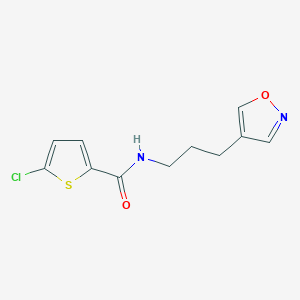

![molecular formula C28H23N5O5 B2379838 N-(2,3-二氢-1,4-苯并二噁烷-6-基)-2-{7-甲基-3-[3-(4-甲基苯基)-1,2,4-噁二唑-5-基]-4-氧代-1,4-二氢-1,8-萘啶-1-基}乙酰胺 CAS No. 1032002-49-5](/img/structure/B2379838.png)

N-(2,3-二氢-1,4-苯并二噁烷-6-基)-2-{7-甲基-3-[3-(4-甲基苯基)-1,2,4-噁二唑-5-基]-4-氧代-1,4-二氢-1,8-萘啶-1-基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound is complex, with a chemical formula of C12H11FN4O2 . It contains an indazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with various functional groups, including an acetylamino group and a fluorophenyl group .科学研究应用

阿尔茨海默病治疗剂

N-(2,3-二氢-1,4-苯并二噁烷-6-基)-2-{7-甲基-3-[3-(4-甲基苯基)-1,2,4-噁二唑-5-基]-4-氧代-1,4-二氢-1,8-萘啶-1-基}乙酰胺(称为化合物3)及其N-取代衍生物的合成产生了系列磺酰胺。这些化合物被研究用于其作为阿尔茨海默病治疗剂的潜力 。阿尔茨海默病的特征是胆碱酯酶的酶功能障碍,胆碱酯酶抑制剂通常用于管理认知下降。对合成分子的胆碱酯酶抑制活性的评价表明,它们在治疗阿尔茨海默病方面可能具有治疗作用。

非线性光学(NLO)材料

另一项研究探索了该化合物的非线性光学(NLO)性质。发现该化合物具有作为NLO材料的潜力,可用于诸如频率发生器、光限幅器和光开关等应用 。NLO材料在现代技术中发挥着至关重要的作用,包括电信、激光系统和光学数据处理。该化合物独特的电子结构使其在NLO应用中具有前景。

抗菌活性

该化合物及其N-取代衍生物也进行了抗菌活性测试。这些衍生物中的几种对革兰氏阴性和革兰氏阳性菌株均表现出强大的治疗潜力 。这一发现表明,该化合物可以进一步探索作为抗菌剂。鉴于抗生素耐药性的持续挑战,具有抗菌特性的新型化合物引起了极大的兴趣。

作用机制

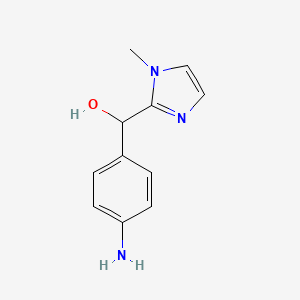

Target of Action: Related compounds have shown inhibitory potential againstcholinestrases and lipoxygenase enzymes .

Mode of Action: It has been observed that similar compounds have shownantibacterial properties . These compounds were found to be active inhibitors of pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis .

Biochemical Pathways: Given its antibacterial properties, it can be inferred that it likely interferes with essential bacterial processes, leading to inhibition of bacterial growth .

Result of Action: The compound has shown promising results in inhibiting bacterial biofilm growth. Specifically, it was found to inhibit B. subtilis biofilm growth by 60.04% .

Action Environment:Mechanism of Action of N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-1H-indazole-3-carboxamide

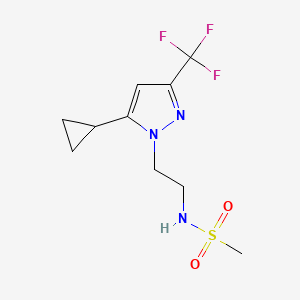

Target of Action: This compound is a potent cannabinoid receptor agonist . The cannabinoid receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action: As a cannabinoid receptor agonist, this compound binds to the cannabinoid receptors, mimicking the effects of naturally occurring cannabinoids. This binding triggers a series of events inside the cell, leading to changes in cellular activity.

Biochemical Pathways: The activation of cannabinoid receptors can affect several biochemical pathways. For instance, it can inhibit the release of certain neurotransmitters, alter cell survival/death pathways, and modulate immune response.

Result of Action: The activation of cannabinoid receptors by this compound has shown promise in preclinical animal models as a treatment for pain and neuropathic pain .

属性

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N5O5/c1-16-3-6-18(7-4-16)26-31-28(38-32-26)21-14-33(27-20(25(21)35)9-5-17(2)29-27)15-24(34)30-19-8-10-22-23(13-19)37-12-11-36-22/h3-10,13-14H,11-12,15H2,1-2H3,(H,30,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHACFLGYYVEPRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC6=C(C=C5)OCCO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

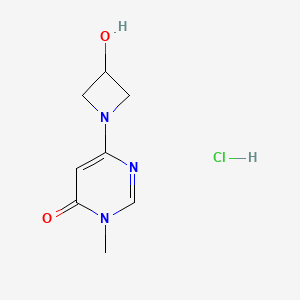

![6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-3H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2379755.png)

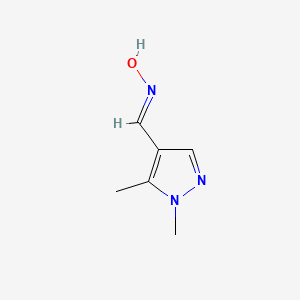

![3-(4-fluorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379757.png)

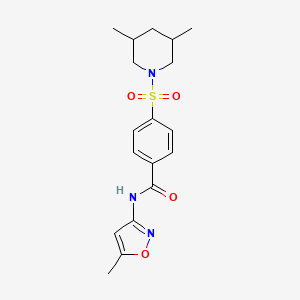

![N-cyano-3-ethyl-N-[(4-methanesulfonyl-3-methoxyphenyl)methyl]aniline](/img/structure/B2379759.png)

![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2379766.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2379769.png)

![5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2379772.png)

![N-[(3-chlorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2379777.png)